molecular formula C8H7BrO3 B175680 Methyl 2-bromo-5-hydroxybenzoate CAS No. 154607-00-8

Methyl 2-bromo-5-hydroxybenzoate

Cat. No. B175680
M. Wt: 231.04 g/mol
InChI Key: AIWIFVOBRBJANE-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.05 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-hydroxybenzoate” is 1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 . This indicates that the compound has a bromine atom attached to the second carbon of the benzene ring and a hydroxy group attached to the fifth carbon. The benzoate group is attached via an ester linkage.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 231.05 .

Scientific Research Applications

Synthesis and Process Development

  • Synthesis Techniques : Methyl 2-bromo-5-hydroxybenzoate is a chemical entity involved in the synthesis of various compounds. For instance, a study by Kucerovy et al. (1997) describes the development of a process for the synthesis of a related compound, useful in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997). This highlights its role in complex chemical syntheses.

  • Derivative Synthesis : Research by Shinohara et al. (2014) demonstrates the synthesis of 2-bromo-3-hydroxybenzoate derivatives, showcasing the potential of Methyl 2-bromo-5-hydroxybenzoate derivatives in chemical reactions, including Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014).

Applications in Medicinal Chemistry

  • Pharmaceutical Activity : The study of methyl 4-hydroxybenzoate (a closely related compound) by Sharfalddin et al. (2020) provides insights into the pharmaceutical activity of these compounds. They employed computational calculations and experimental methods to understand its activity (Sharfalddin et al., 2020).

  • Cancer Research and Treatment : Pişkin et al. (2020) synthesized new compounds involving bromo-hydroxybenzoate derivatives, showing potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Novel Compound Synthesis and Analysis

  • Complex Compound Synthesis : Research by Laak et al. (1989) on synthesizing polysubstituted aromatic carboxylic acids, found in antibiotics, demonstrates the utility of Methyl 2-bromo-5-hydroxybenzoate in creating complex organic compounds (Laak et al., 1989).

  • Fluorescence and Crystallography Studies : Ji Chang–you (2012) investigated a compound synthesized from bromo-hydroxyphenyl derivatives, revealing insights into fluorescence properties and crystal structure, relevant to material science and chemical analysis (Ji Chang–you, 2012).

Safety And Hazards

“Methyl 2-bromo-5-hydroxybenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

methyl 2-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWIFVOBRBJANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-hydroxybenzoate

Synthesis routes and methods I

Procedure details

To a solution of compound methyl 2-bromo-5-methoxybenzoate (100 g, 410 mmol) in DCM (2000 mL) was added and BBr3 (1N, 150 mL) at −78° C. under N2 The mixture was stirred at 0° C. under N2 for 24 hr. The reaction was quenched with MeOH (500 mL), concentrated to dryness, diluted with H2O (50 mL), and extracted with ethyl acetate (800 mL*3), The organic phase was washed with saturated sodium bicarbonate solution 50 mL, dried over Na2SO4. After concentration, the crude product was purified by silica gel chromatography eluted with PE:EA=1:1 to give title product (80 g, 85% yield) as yellow oil. LCMS (10-80 AB—2MIN.M): Rt=0.820, purity=85%, M+1=231.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

To a cold solution (ice water bath) of the methyl-2-bromo-5-methoxybenzoate (2.00 g, 8.16 mmol) in dichloromethane (15 mL) was added AlCl3(5.44 g, 40.8 mmol) under argon, and the reaction temperature was maintained below 10° C. using an ice-water bath. The light brown suspension was stirred for 10 min, then EtSH (3.02 mL, 40.8 mmol) was added dropwise at such a rate that the reaction temperature was maintained below 5° C. After 2.5 h of stirring below 10° C., the reaction mixture was slowly poured into ice water with agitation. The organic layer was separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with water, dried over MgSO4, filtered and concentrated under reduced pressure to afford a light yellow oil which was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.02 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound of example 151 (12 g, 52.1 mmol) was added to 10% aqueous sulfuric acid (110 mL) at 0° C. An aqueous solution (40 mL) of NaNO2 (4.3 g, 62.32 mmol) was added dropwise, with stirring at 0-5° C. The reaction mixture was stirred for 10 min. and was added to an ice cold aqueous solution of copper sulfate (156 g, 1 L, 625 mmol) containing Cu2O (6.8 g, 47.55 mmol). The resultant mixture was stirred at 0° C. for 10 min. It was diluted with water and extracted using EtOAc (3×500 mL). The organic extract was washed with water, dried (anhydrous Na2SO4), concentrated and purified using a silica gel column and 2% EtOAc in petroleum ether (60-80° C.) as eluant to obtain the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
catalyst
Reaction Step Three
[Compound]
Name
Cu2O
Quantity
6.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Bromine (6.74 mL) was added to a solution of methyl 3-hydroxybenzoate (20.0 g) in dichloromethane (200 mL) and stirred at room temperature for 4 hours. The reaction solution was concentrated, diisopropyl ether (40 mL) was added and the solid separated out therefrom was filtered to give the aimed compound (28.3 g, 93%) as a colorless solid.
Quantity
6.74 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Nozaki, T Kimura, H Ito, T Hatano - Chemical and Pharmaceutical …, 2009 - jstage.jst.go.jp
… Urolithin A was synthesized via coupling of resorcinol and methyl 2bromo-5-hydroxybenzoate, which was obtained by bromination of m-hy- …
Number of citations: 31 www.jstage.jst.go.jp
N Ueberschaar, D Heine, C Hertweck - Synlett, 2016 - thieme-connect.com
… 19b Methyl 2-bromo-5-hydroxybenzoate (4, 1.25 g, 5.41 mmol, 1 equiv), Cu(I)I (103 mg, 541 mmol, 0.1 equiv), Zn(II)I 2 (1.9 g, 5.95 mmol, 1.1 equiv), and NaI (892 mg, 5.95 mmol, 1.1 …
Number of citations: 1 www.thieme-connect.com
S Kc, RK Dhungana, V Aryal, R Giri - Organic Process Research & …, 2019 - ACS Publications
We report a five-step synthesis of the biologically important 1,1-diarylalkane 1, a potential 5-lipoxygenase activating protein (FLAP) inhibitor that was synthesized previously in 12 steps. …
Number of citations: 19 pubs.acs.org
T Iino, D Tsukahara, K Kamata, K Sasaki… - Bioorganic & medicinal …, 2009 - Elsevier
… A substitution reaction of methyl 2-bromo-5-hydroxybenzoate 21 with 2-methanesulfonylfluorobenzene, followed by a coupling reaction with phenol in the presence of CuO, produced …
Number of citations: 83 www.sciencedirect.com
Z Han, JS Pinkner, B Ford, E Chorell… - Journal of medicinal …, 2012 - ACS Publications
… The reactants of methyl 2-bromo-5-hydroxybenzoate (0.231 g, 1 mmol), 3-methoxycarbonylphenylboronic acid (0.214 g, 1.2 mmol), palladium acetate (0.022 g, 0.1 mmol), potassium …
Number of citations: 145 pubs.acs.org
VJ Aniebok - 2022 - escholarship.org
Natural products have been a source of inspiration for modern medicine, novel chemistries, and understanding the ecological systems with which organisms inhabit. Natural products …
Number of citations: 2 escholarship.org
MJ Rashkin - 2004 - search.proquest.com
There is still debate about the factors that contribute to aromatic interactions. Herein I present investigations into aromatic interactions in water and organic solvent. We measured the …
Number of citations: 2 search.proquest.com
NMR McNeil - 2016 - prism.ucalgary.ca
… Preparation of Methyl 2-bromo-5-hydroxybenzoate (209) ...........................242 8.4.6 Preparation of methyl 2-bromo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) benzoate (210) .........................…
Number of citations: 2 prism.ucalgary.ca

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